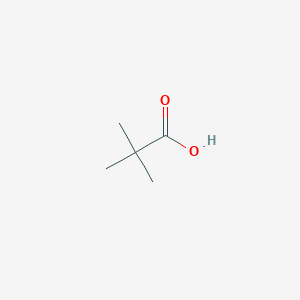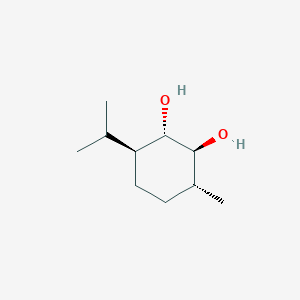
(2-氨基-5-乙基-3-噻吩基)(4-甲氧基苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone, also known as (2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone, is a useful research compound. Its molecular formula is C14H15NO2S and its molecular weight is 261.34 g/mol. The purity is usually 95%.
The exact mass of the compound (2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 20.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒活性
吲哚衍生物与“(2-氨基-5-乙基-3-噻吩基)(4-甲氧基苯基)甲酮”具有结构相似性,据报道具有抗病毒特性。例如,某些基于吲哚的化合物对流感 A 病毒和柯萨奇病毒 B4 具有抑制作用。 这些发现表明“(2-氨基-5-乙基-3-噻吩基)(4-甲氧基苯基)甲酮”有可能被探索用于其抗病毒能力,特别是在开发针对 RNA 和 DNA 病毒的治疗方法方面 .
抗HIV特性
吲哚骨架也存在于具有抗HIV活性的化合物中。新型吲哚衍生物的分子对接研究表明其对HIV-1具有潜在的功效。 鉴于结构相关性,“(2-氨基-5-乙基-3-噻吩基)(4-甲氧基苯基)甲酮”可以作为进一步探索HIV-1抑制的候选药物 .
抗癌应用
噻二唑衍生物与所讨论的化合物在结构上相关,已显示出抗癌活性。由于其介观离子性质,它们可以穿过细胞膜并与生物靶标相互作用,这表明“(2-氨基-5-乙基-3-噻吩基)(4-甲氧基苯基)甲酮”可以对其潜在的抗癌特性进行研究。 这可能包括对其抑制特定激酶或其他与癌症相关的靶标的能力的研究 .
抗菌作用
吲哚衍生物以其抗菌特性而闻名,包括抗菌和抗真菌活性。 “(2-氨基-5-乙基-3-噻吩基)(4-甲氧基苯基)甲酮”的结构特征使其可用于开发新的抗菌剂,这在对抗耐药菌株和真菌方面可能特别有用 .
抗氧化潜力
吲哚核与抗氧化活性有关,这在保护细胞免受氧化应激方面至关重要。 对类似化合物的研究表明“(2-氨基-5-乙基-3-噻吩基)(4-甲氧基苯基)甲酮”可以对其抗氧化特性进行评估,这可能有助于预防由氧化损伤引起的疾病 .
腐蚀抑制
噻二唑化合物因其作为腐蚀抑制剂的有效性而受到研究。该应用在金属保护至关重要的工业环境中具有重要意义。 “(2-氨基-5-乙基-3-噻吩基)(4-甲氧基苯基)甲酮”的化学结构表明它也可以用作腐蚀抑制剂,这可能导致开发新材料或涂层以保护金属免受腐蚀 .
属性
IUPAC Name |
(2-amino-5-ethylthiophen-3-yl)-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-3-11-8-12(14(15)18-11)13(16)9-4-6-10(17-2)7-5-9/h4-8H,3,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAZPZGZSHLBCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)N)C(=O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384636 |
Source


|
| Record name | (2-amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26728148 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
153195-01-8 |
Source


|
| Record name | (2-amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane](/img/structure/B121435.png)


